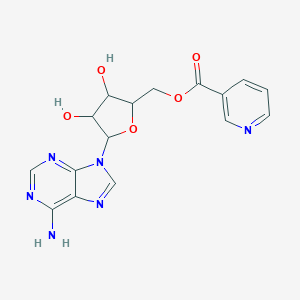
Adenosine, 5'-(3-pyridinecarboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, 5'-(3-pyridinecarboxylate) (APC) is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a purine nucleotide analog that is structurally similar to adenosine triphosphate (ATP) and is involved in various biochemical and physiological processes.
作用機序
Adenosine, 5'-(3-pyridinecarboxylate) acts as a competitive inhibitor of ATP-binding proteins by binding to the ATP-binding site and preventing the binding of ATP. This results in the inhibition of ATP-dependent processes such as protein phosphorylation, DNA replication, and cellular respiration. Adenosine, 5'-(3-pyridinecarboxylate) also acts as an activator of purinergic receptors, which are involved in various physiological processes such as neurotransmission, immune response, and inflammation.
Biochemical and Physiological Effects
Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. Adenosine, 5'-(3-pyridinecarboxylate) has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of Adenosine, 5'-(3-pyridinecarboxylate) is its structural similarity to ATP, which allows it to interact with ATP-binding proteins in a similar manner. Adenosine, 5'-(3-pyridinecarboxylate) is also relatively stable and can be easily synthesized in a laboratory setting. However, one of the limitations of Adenosine, 5'-(3-pyridinecarboxylate) is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments.
将来の方向性
There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), including the development of new synthetic methods for Adenosine, 5'-(3-pyridinecarboxylate) derivatives with improved properties, the identification of new targets for Adenosine, 5'-(3-pyridinecarboxylate), and the investigation of the potential therapeutic applications of Adenosine, 5'-(3-pyridinecarboxylate) in various diseases. Additionally, the development of new techniques for monitoring Adenosine, 5'-(3-pyridinecarboxylate) levels in cells and tissues could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
Conclusion
In conclusion, Adenosine, 5'-(3-pyridinecarboxylate) is a purine nucleotide analog that has been extensively studied for its potential applications in scientific research. Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects and has been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple, and it can be easily synthesized in a laboratory setting. However, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments due to its potential toxicity. There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), which could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
合成法
The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) involves the reaction of adenosine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields Adenosine, 5'-(3-pyridinecarboxylate) as a white crystalline powder with a purity of over 99%. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Adenosine, 5'-(3-pyridinecarboxylate) has been used in various scientific research applications, including as a substrate for enzymes such as adenylate kinase and pyruvate kinase, as a tool for studying the structure and function of ATP-binding proteins, and as a fluorescent probe for monitoring ATP levels in cells. Adenosine, 5'-(3-pyridinecarboxylate) has also been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
特性
| 17274-96-3 | |
分子式 |
C16H16N6O5 |
分子量 |
372.34 g/mol |
IUPAC名 |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N6O5/c17-13-10-14(20-6-19-13)22(7-21-10)15-12(24)11(23)9(27-15)5-26-16(25)8-2-1-3-18-4-8/h1-4,6-7,9,11-12,15,23-24H,5H2,(H2,17,19,20) |
InChIキー |
VGCXTXVOZXMMDR-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
正規SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
同義語 |
adenosine-5'-mononicotinate adenosine-5'-nicotinate AMN trihydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)


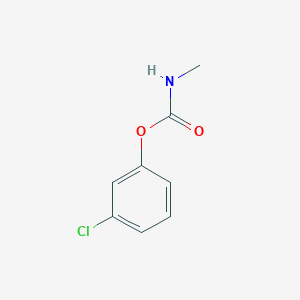
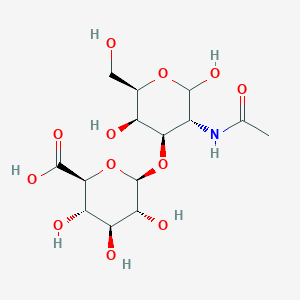
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
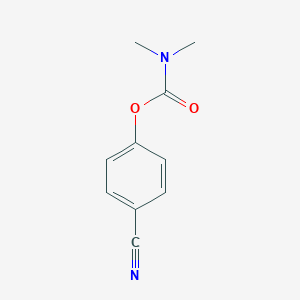
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
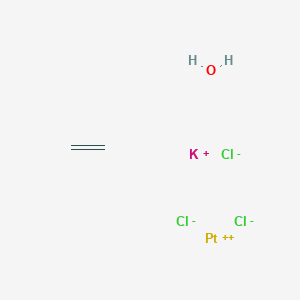

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
